![molecular formula C22H30OSi B13892333 tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a dimethylbutenoxy group, and two phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane typically involves the reaction of tert-butyl-diphenylsilanol with (2S)-2,3-dimethylbut-3-enol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar organosilicon compounds, offering advantages such as better control over reaction conditions and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce hydrosilanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane involves its interaction with molecular targets through its silicon atom and functional groups. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl-diphenylsilanol
- Tert-butyl-dimethylsilanol
- Diphenylmethylsilane
Uniqueness
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is unique due to the presence of the (2S)-2,3-dimethylbut-3-enoxy group, which imparts specific stereochemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
Propriétés
Formule moléculaire |
C22H30OSi |
|---|---|
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30OSi/c1-18(2)19(3)17-23-24(22(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,1,17H2,2-6H3/t19-/m1/s1 |
Clé InChI |
JQJKBJVMVJXMJH-LJQANCHMSA-N |
SMILES isomérique |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
SMILES canonique |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


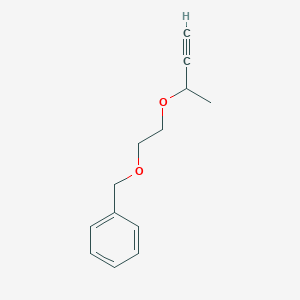
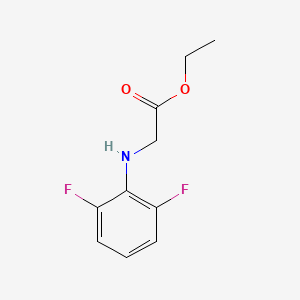
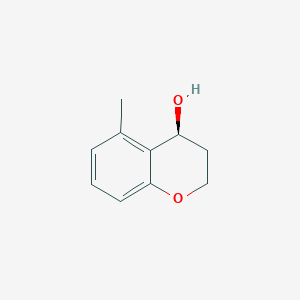


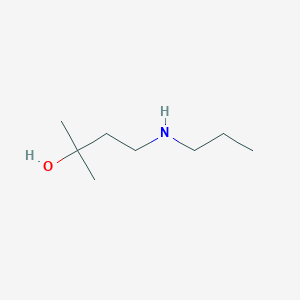
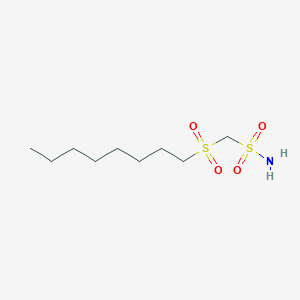
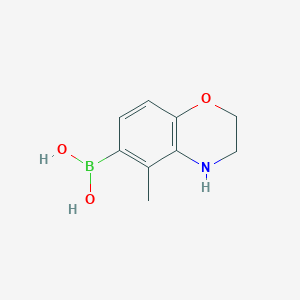
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

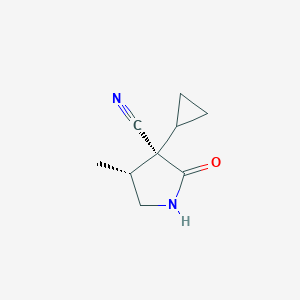
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
